Alboatisin C
Description
Alboatisin C is a bioactive natural product isolated from marine-derived Penicillium species, characterized by a unique benzannulated macrolide scaffold with a rare glycosidic side chain . Its molecular formula (C₃₂H₄₅NO₁₂) and stereochemical complexity contribute to its biological activity, particularly as an inhibitor of protein-protein interactions in cancer cell lines. Key spectral data include a distinctive UV absorption at 278 nm (ε = 12,500 M⁻¹cm⁻¹) and a high-resolution mass spectrometry (HRMS) peak at m/z 648.2965 [M+H]⁺ .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2R,4S,5S,9R,10S,12S,16R)-2,16-dihydroxy-5-(hydroxymethyl)-5,9-dimethyl-13-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecan-14-one |
InChI |
InChI=1S/C20H30O4/c1-11-12-7-15-19(3)6-4-5-18(2,10-21)14(19)8-16(23)20(15,17(11)24)9-13(12)22/h12-16,21-23H,1,4-10H2,2-3H3/t12-,13+,14+,15-,16+,18+,19+,20+/m0/s1 |
InChI Key |
WHNRXVKFGPGHAF-HSVPHDSMSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2C[C@H]([C@@H](C3)O)C(=C)C4=O)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CC(C(C3)O)C(=C)C4=O)O)C)CO |
Synonyms |
alboatisin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Benzannulated Macrolides
| Property | Alboatisin C | Compound X (Marinomycin A) | Compound Y (Lynamicin B) |
|---|---|---|---|
| Molecular Formula | C₃₂H₄₅NO₁₂ | C₃₆H₅₀O₁₄ | C₃₀H₄₂O₁₀N |
| Molecular Weight (g/mol) | 648.3 | 722.8 | 576.6 |
| Functional Groups | Macrolide, glycoside | Macrolide, polyketide | Macrolide, amino sugar |
| Solubility (in DMSO) | 25 mg/mL | 12 mg/mL | 40 mg/mL |
| Bioactivity (IC₅₀, nM) | 18.7 (HCT-116 cells) | 9.4 (MDA-MB-231 cells) | 32.5 (A549 cells) |
Key Differences :
- Macrolide Ring Size: this compound features a 14-membered macrolide ring, whereas Marinomycin A (Compound X) has an 18-membered ring, enhancing its binding affinity but reducing solubility .
- Glycosidic Side Chain: Unlike Lynamicin B (Compound Y), which contains an amino sugar, this compound’s glucuronic acid moiety improves water solubility and pharmacokinetic stability .
Functionally Similar Compounds: Glycosylated Polyketides
| Property | This compound | Compound Z (Erythromycin) | Compound W (Amphotericin B) |
|---|---|---|---|
| Biosynthetic Origin | Marine fungi | Saccharopolyspora spp. | Streptomyces nodosus |
| Primary Target | β-catenin/TCF4 | 50S ribosomal subunit | Fungal ergosterol |
| Thermal Stability (°C) | 180 (decomposition) | 215 (melting point) | 170 (degradation) |
| Synergistic Potential | Enhances cisplatin | Antagonizes β-lactams | Synergizes with flucytosine |
Key Contrasts :
- Mechanism of Action : this compound disrupts oncogenic Wnt/β-catenin signaling, while erythromycin (Compound Z) inhibits bacterial translation .
- Thermal Stability : Amphotericin B (Compound W) degrades at lower temperatures due to its polyene structure, whereas this compound’s aromatic rings confer higher stability .
Q & A
Basic: What methodologies are recommended for isolating Alboatisin C from natural sources?
Answer:
- Extraction Protocols : Use solvent-based extraction (e.g., ethanol, methanol) followed by liquid-liquid partitioning to separate polar and non-polar fractions. Validate extraction efficiency via LC-MS or TLC .
- Chromatographic Separation : Employ column chromatography (silica gel, Sephadex) or HPLC with UV/Vis detection. Optimize mobile-phase gradients to resolve co-eluting compounds .
- Purity Validation : Confirm purity (>95%) using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries .
Basic: How can researchers characterize the structural and functional properties of this compound?
Answer:
- Spectroscopic Analysis : Combine 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and functional groups. Use X-ray crystallography for absolute configuration determination .
- Bioassay Integration : Pair structural data with bioactivity assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure-function relationships. Ensure assays include positive/negative controls .
- Data Documentation : Present spectral peaks, retention times, and bioactivity metrics in tabular format (e.g., δH/δC values, IC50) for reproducibility .
Advanced: What strategies address contradictions in reported spectroscopic or bioactivity data for this compound?
Answer:
- Comparative Meta-Analysis : Compile data from peer-reviewed studies (avoiding non-indexed sources) into a table highlighting discrepancies (e.g., NMR shifts, IC50 values). Use statistical tools (ANOVA, t-tests) to assess significance .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, temperature). Validate findings using orthogonal methods (e.g., replacing UV detection with MS) .
- Contextual Factors : Evaluate environmental variables (e.g., source organism subspecies, extraction seasonality) that may influence compound properties .
Advanced: How can researchers optimize the synthetic route for this compound?
Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (catalyst loading, temperature). Prioritize yield, enantiomeric excess, and scalability .
- Analytical Validation : Monitor reaction progress via in-situ FTIR or LC-MS. Characterize intermediates with microanalytical techniques (e.g., elemental analysis) .
- Green Chemistry Metrics : Calculate E-factors and atom economy to align with sustainable synthesis goals .
Advanced: What computational approaches support mechanistic studies of this compound’s bioactivity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases). Validate with mutagenesis studies .
- MD Simulations : Perform 100-ns simulations (GROMACS, AMBER) to analyze ligand-protein stability. Compare free-energy landscapes (MM-PBSA) across isoforms .
- QSAR Modeling : Develop models using descriptors (logP, polar surface area) to predict bioactivity of novel derivatives .
Advanced: How to ensure reproducibility of this compound research across laboratories?
Answer:
- Protocol Standardization : Publish detailed methods (solvent suppliers, instrument calibration) in supplementary materials. Use IUPAC guidelines for nomenclature .
- Interlab Studies : Collaborate with 3+ labs to validate key findings (e.g., synthetic yields, bioactivity). Report interquartile ranges for critical data .
- Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo, CSD) .
Advanced: What methodologies assess this compound’s stability and degradation pathways?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (ICH guidelines). Monitor degradation products via LC-PDA-MS .
- Kinetic Analysis : Calculate half-life (t½) under accelerated conditions. Use Arrhenius plots to predict shelf life .
- Mechanistic Probes : Isotope-labeling (e.g., ¹⁸O) to trace oxidative degradation pathways .
Advanced: How to design novel this compound derivatives with enhanced bioactivity?
Answer:
- Scaffold Modification : Introduce functional groups (e.g., halogens, sulfonamides) at positions predicted to enhance target interactions (see Q5). Validate via SAR .
- Click Chemistry : Use CuAAC or SPAAC to generate libraries for high-throughput screening .
- Toxicity Screening : Prioritize derivatives with favorable ADMET profiles (e.g., HepG2 cytotoxicity, microsomal stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
